molecular formula C8H13NO2 B149195 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane CAS No. 129321-60-4

5,8-Dioxa-10-azadispiro[2.0.4.3]undecane

Cat. No. B149195
M. Wt: 155.19 g/mol
InChI Key: IVJLQSOJUNXMDA-UHFFFAOYSA-N
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Description

The compound 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is a spirocyclic compound, which is a type of bicyclic organic compound that includes at least one atom that is a part of both rings. The specific structure of this compound suggests it contains oxygen and nitrogen atoms within its spirocyclic framework. Although the provided papers do not directly discuss 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and analysis.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been explored through various methods. For instance, a novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which are structurally similar to the compound of interest . This process involves the coupling of aldehydes with specific sulfonamide derivatives to form spiromorpholinotetrahydropyran derivatives. Additionally, solid-phase synthesis techniques have been employed to create heterocyclic azoniaspiro ring systems, such as the 10-oxo-3,9-diaza-6-azoniaspiro[5.5]undecanes, starting from resin-bound reduced dipeptides . These methods could potentially be adapted for the synthesis of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is often complex and can be elucidated using techniques such as X-ray structural analysis. For example, the structure of a related compound, 1-methyl-5',11'-di(4-methyl-phenyl)-8'-selenoxo-3',5',7',11'-tetraazaspiro[piperidine-4,13'-tricyclo[7.3.1.0^2,7]tridec ene]-1',9'-di-carbonitrile, was determined using this method . Such analytical techniques are crucial for confirming the stereochemistry and conformation of spirocyclic compounds, which are essential aspects of their molecular structure analysis.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, including aminomethylation, as demonstrated in the synthesis of 9-aza-3-azoniaspiro[5,5]undeca-7,10-diene-8-selenolates . The aminomethylation of these compounds proceeded under mild conditions, leading to the formation of complex selenoxo-tetraazaspiro derivatives. Understanding the reactivity of functional groups within the spirocyclic framework is key to exploring the chemical reactions of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds can be influenced by their macrocyclic structure. For instance, new macrocyclic polyethers incorporating a tetraoxaspiro[5.5]undecane or trioxa-azaspiro[5.5]undecane moiety have been prepared, and their complexing properties with alkaline and alkaline-earth cations have been measured . These findings suggest that the spirocyclic junction imparts a degree of chirality and can affect the compound's ability to form complexes with metal ions. Such properties are important to consider when analyzing the physical and chemical characteristics of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane.

Scientific Research Applications

Catalytic Synthesis

5,8-Dioxa-10-azadispiro[2.0.4.3]undecane has been utilized in the efficient, solvent-free synthesis of tertiary α-aminophosphonates using H2Ti3O7 nanotubes as a reusable solid-acid catalyst. This process showcases its utility in promoting Kabachnik–Fields reactions, demonstrating its effectiveness in organic synthesis applications (B. R. P. Reddy, P. V. G. Reddy, & B. N. Reddy, 2015).

Liquid-Crystalline Properties

Research on 1,5-dioxa- and 1,5-dithiaspiro[5.5]undecane derivatives, closely related to 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane, reveals the influence of molecular structure on their liquid-crystalline properties. These studies contribute to our understanding of how terminal substituents and molecular structure affect the behavior of such materials in liquid crystalline states (R. Frach, C. Tschierske, H. Zaschke, & H. Deutscher, 1989).

Thermal Properties

The thermal properties of spiro phosphorus compounds, including 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane, have been extensively studied. These compounds demonstrate the capacity to produce dehydrating agents and blowing agents during burning, showcasing their potential in fire retardancy applications (C. Vijayakumar, N. D. Mathan, V. Sarasvathy, T. Rajkumar, A. Thamaraichelvan, & D. Ponraju, 2010).

Chiral Separation and Configuration

Studies on chiral spirocyclic compounds, such as 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane, focus on their applications in the pharmaceutical industry. They serve roles as active pharmaceutical ingredients, catalysts in synthesizing active enantiomers, or surface modifiers on silica particles for resolving enantiomers (Yah-Longn Liang, Jing-jing Guo, Xiuxiu Liu, & Rong-bao Wei, 2008).

Safety And Hazards

The safety data sheet for 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane indicates that it may be harmful if inhaled, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

5,8-dioxa-10-azadispiro[2.0.44.33]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-7(1)5-9-6-8(7)10-3-4-11-8/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJLQSOJUNXMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC23OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625608
Record name 5,8-Dioxa-10-azadispiro[2.0.4~4~.3~3~]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dioxa-10-azadispiro[2.0.4.3]undecane

CAS RN

129321-60-4
Record name 5,8-Dioxa-10-azadispiro[2.0.4~4~.3~3~]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

10-benzyl-5,8-Dioxa-10-azadispiro[2.0.4.3]undecane (A) (1.0 g, similar prepared according to JMC 37, 3344) was mixed with Pd—C (10%, 600 mg) in EtOH (40 ml) and hydrogenated under H2 at 50 psi for 5 hour. The reaction was filtered through Celite and evaporated to give 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane (B).
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1 g
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40 mL
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600 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BRP Reddy, PVG Reddy, BN Reddy - New Journal of Chemistry, 2015 - pubs.rsc.org
In this paper, TiO2 fine particles, TiO2-P25, protonated trititanate (H2Ti3O7) nanorods and nanotubes were used as recyclable solid-acid catalysts for the solvent free synthesis of …
Number of citations: 19 pubs.rsc.org
PVG Reddy, BRP Reddy, MVK Reddy… - Journal of …, 2021 - Elsevier
Heterogeneous catalysis has currently become an emerging tool for the design and development of sustainable manufacturing processes in order to obtain advanced intermediates, …
Number of citations: 42 www.sciencedirect.com

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